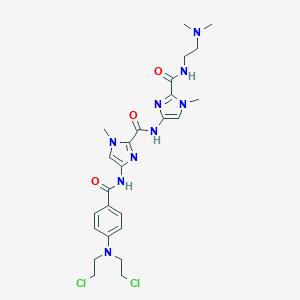
(R)-Diethyl 2-hydroxysuccinate
概要
説明
(R)-Diethyl 2-hydroxysuccinate is a natural product found in Diospyros maritima with data available.
科学的研究の応用
Synthesis and Chemical Transformations:
- Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate is used as an intermediate in the synthesis of various chemical compounds. This includes intermediates like diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate, highlighting its versatility in chemical synthesis (Saitô, Komada, & Moriwake, 2003).
Catalysis and Enantioselectivity:
- (R)-Diethyl 2-hydroxysuccinate derivatives have been utilized in organocatalysis, particularly in asymmetric direct aldol reactions in water. These reactions are significant in producing aldol products with high yields and excellent enantioselectivities (Zhao, He, Jiang, Tang, Cun, & Gong, 2008).
Pharmacology and Biochemical Research:
- In the context of cancer research, R-2-hydroxyglutarate, a related compound, has been shown to impact cancerous metabolism and apoptosis resistance. This is primarily through its effect on promoting hypersuccinylation, highlighting a potential therapeutic pathway for cancer treatment (Li et al., 2015).
- Additionally, R-2-hydroxyglutarate has been identified for its anti-tumor activity, particularly in targeting specific biochemical pathways in leukemia cells. This includes the inhibition of fat mass and obesity-associated protein (FTO) and influencing RNA modification and metabolism (Qing et al., 2021).
Analytical Chemistry:
- This compound and its derivatives are also significant in analytical chemistry, particularly in assays for determining the enantiomeric purity of certain compounds. This showcases its role in precise chemical analysis and quality control (Żymańczyk-Duda, Skwarczynski, Lejczak, & Kafarski, 1996).
Environmental and Industrial Applications:
- Compounds related to this compound have been studied in environmental contexts, such as the chemoenzymatic resolution of rac-malathion, an organophosphate pesticide. This work involves understanding the stereochemistry and enzymatic interactions of the pesticide's components (Hitt, Belabassi, Suhy, Berkman, & Thompson, 2014).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds, such as esters of malonic acid, are often involved in reactions with various biological targets, including enzymes and other proteins .
Mode of Action
The mode of action of ®-Diethyl 2-hydroxysuccinate involves its conversion into a substituted acetic acid through a process known as the malonic ester synthesis . This process involves the deprotonation of the ester to form an enolate, which can then undergo nucleophilic substitution on an alkyl halide, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by ®-Diethyl 2-hydroxysuccinate are related to its conversion into a substituted acetic acid. This process involves the formation of an enolate, which can then undergo nucleophilic substitution on an alkyl halide . The resulting compound can then enter various biochemical pathways, depending on the specific alkyl group that was introduced .
Pharmacokinetics
Similar compounds, such as esters, are generally known to be well absorbed and distributed throughout the body, and they are typically metabolized by esterases and other enzymes .
Result of Action
The result of the action of ®-Diethyl 2-hydroxysuccinate is the formation of a substituted acetic acid. This compound can then interact with various biological targets, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Diethyl 2-hydroxysuccinate. For example, the presence of certain enzymes can affect its conversion into a substituted acetic acid . Additionally, factors such as pH and temperature can influence its stability and reactivity .
生化学分析
Biochemical Properties
The role of ®-Diethyl 2-hydroxysuccinate in biochemical reactions is extensive. It interacts with a variety of enzymes and proteins, influencing their function and activity
Cellular Effects
®-Diethyl 2-hydroxysuccinate has a profound impact on various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of ®-Diethyl 2-hydroxysuccinate is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Diethyl 2-hydroxysuccinate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ®-Diethyl 2-hydroxysuccinate can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
®-Diethyl 2-hydroxysuccinate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of ®-Diethyl 2-hydroxysuccinate within cells and tissues involve various transporters and binding proteins. It can also influence its localization or accumulation .
Subcellular Localization
The subcellular localization of ®-Diethyl 2-hydroxysuccinate and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
diethyl (2R)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226474 | |
| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-28-1 | |
| Record name | Diethyl D-malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-Malic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















